5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Description
This compound (CAS: 1420884-67-8) is a pyrazole derivative featuring:
- 1-Methyl group at the pyrazole ring’s position 1.
- Methyl ester at position 4.
- Boc-protected aminoethyl group (tert-butoxycarbonylamino-ethyl) at position 5 . Its molecular formula is C₁₈H₂₃N₃O₄, with a molecular weight of 345.39 g/mol. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, making it a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
methyl 1-methyl-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)14-7-6-10-9(11(17)19-5)8-15-16(10)4/h8H,6-7H2,1-5H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZLTSVLKZXTOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=NN1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of peptide nucleic acid oligonucleotide conjugates, suggesting that this compound may also interact with nucleic acids or proteins.
Mode of Action
It is known that compounds with similar structures can be used in the synthesis of peptide nucleic acid oligonucleotide conjugates. These conjugates can interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
The compound “5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester” may be involved in the synthesis of peptide nucleic acid oligonucleotide conjugates. These conjugates can interact with nucleic acids and proteins, potentially affecting various biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the tert-butoxycarbonyl group, which is commonly used to improve the pharmacokinetic properties of drugs.
Result of Action
Compounds with similar structures have been used in the synthesis of peptide nucleic acid oligonucleotide conjugates, which can interact with nucleic acids and proteins.
Action Environment
The action environment of the compound “5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester” is likely to be within the cell, given its potential role in the synthesis of peptide nucleic acid oligonucleotide conjugates. Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.
Biological Activity
5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester (CAS Number: 1188338-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on various experimental findings and case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₂₁N₃O₄
- Molecular Weight : 283.32 g/mol
The structure includes a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Activity Overview
Research has indicated that compounds containing pyrazole moieties can exhibit significant biological activities. The biological activity of 5-(2-tert-butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester has been explored in several studies, particularly focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess notable antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that modifications to the pyrazole structure can enhance antibacterial activity. The antimicrobial efficacy is often evaluated using standard assays such as the disk diffusion method and minimum inhibitory concentration (MIC) tests.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have shown to inhibit kinases involved in cancer cell signaling.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of several pyrazole derivatives found that one analog exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compound and bacterial targets.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Pyrazole Derivative A | 32 | Staphylococcus aureus |
| Pyrazole Derivative B | 16 | Escherichia coli |
Case Study 2: Anticancer Mechanism
In another investigation, a related pyrazole derivative was tested for its cytotoxic effects on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated using MTT assays.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 60 |
| 50 | 30 |
The study also reported increased apoptosis markers such as caspase activation upon treatment with the compound.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Features and Properties
Key Observations :
- Ester vs. Carboxylic Acid : The target’s methyl ester (lipophilic) contrasts with carboxylic acid derivatives (hydrophilic), impacting solubility and reactivity. Esters are preferred in prodrug design, while acids are used in salt formation .
- Boc Protection: The Boc group in the target and ’s compound allows selective deprotection, unlike unprotected amines (e.g., ), which may react nonspecifically .
Key Observations :
- The target’s Boc group and ester make it more stable than analogues with free amines (e.g., ), which may degrade under acidic conditions.
Physicochemical Properties
- Lipophilicity : The target’s Boc and ester groups increase logP compared to carboxylic acid derivatives (e.g., ’s 5-methyl-1,3-diphenyl analogue), favoring membrane permeability .
Preparation Methods
Key steps:
- Preparation of β-keto ester : The β-keto ester precursor, such as methyl acetoacetate, undergoes a Masamune-Claisen type condensation with suitable aldehydes or acyl chlorides to introduce the necessary substituents.
- Reaction with hydrazines : The β-keto ester reacts with hydrazine derivatives under reflux conditions in methanol, leading to the formation of N-substituted pyrazoles. For example, treatment with N-Boc-ethyl hydrazine yields intermediates bearing the Boc-protected aminoethyl group.
Research findings:
- The synthesis of 3-(2-aminoethyl)-1H-pyrazol-5-ols from N-Boc-β-alanine derivatives was achieved through a three-step process involving condensation, cyclization, and deprotection (see ARKIVOC 2012).
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The amino group on the pyrazole is protected with a tert-butoxycarbonyl group to enhance stability during subsequent reactions and prevent undesired side reactions.
Method:
- Boc protection : The free amino group on the pyrazole intermediate is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically in an aprotic solvent like dichloromethane or methanol.
- Reaction conditions : Reactions are carried out at room temperature, with yields often exceeding 78%, as reported in recent synthesis protocols.
Data table:
| Step | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection | Boc2O, TEA | Dichloromethane | RT, 2-4 hours | 78-84 | Protects amino group |
Functionalization at the 4-Position of the Pyrazole
The methyl ester at the 4-position is introduced via esterification of the carboxylic acid intermediate or through direct methylation of the corresponding acid.
Approach:
- Esterification : The carboxylic acid is reacted with methanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or via diazomethane methylation.
- Methylation : Alternatively, methyl iodide or dimethyl sulfate can methylate the carboxylate group under basic conditions.
Research insights:
- The methyl ester formation is often achieved with high yields (~85%) using standard esterification protocols, ensuring the compound's stability and reactivity for further modifications.
Purification and Characterization
Post-synthesis, the compound undergoes purification via column chromatography or recrystallization. Characterization techniques include:
- NMR spectroscopy : Confirming the structure and protecting groups.
- High-resolution mass spectrometry (HRMS) : Verifying molecular weight.
- Infrared spectroscopy (IR) : Confirming functional groups.
Summary of the Overall Synthetic Route
Research Findings and Data Tables
| Reaction Step | Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine derivatives + β-keto ester | Reflux in MeOH | 48-83 | Cyclization to form pyrazole core |
| Boc protection | Boc2O + TEA | RT | 78-84 | Protects amino group for stability |
| Esterification | Methanol + acid catalyst | Reflux | 85+ | Converts carboxylic acid to methyl ester |
Q & A
Q. Characterization :
- Spectroscopy : IR confirms carbonyl (C=O) and Boc (N-H) groups. ¹H-NMR identifies methyl ester (~3.7 ppm), Boc tert-butyl protons (~1.4 ppm), and pyrazole ring protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 340.18 for C₁₆H₂₅N₃O₅) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N percentages .
Basic: How does the Boc-protected aminoethyl group influence the compound’s stability and reactivity?
Methodological Answer:
The Boc group serves dual roles:
- Stability : It prevents undesired side reactions (e.g., oxidation or nucleophilic attacks) during synthesis by shielding the primary amine. This is critical in multi-step protocols where acidic or basic conditions might deprotect the amine prematurely .
- Reactivity Control : The Boc group can be selectively removed under mild acidic conditions (e.g., TFA in DCM) to regenerate the free amine for downstream modifications, such as coupling with carboxylic acids or participation in click chemistry .
Q. Key Considerations :
- Stability in polar aprotic solvents (e.g., DMF, THF) is maintained at room temperature, but prolonged heating (>60°C) may lead to gradual deprotection.
- Boc removal kinetics should be optimized using TFA concentrations (10–50% v/v) and reaction times (1–4 hours) to avoid decomposition of the pyrazole core .
Advanced: How would you design a pharmacological study to evaluate this compound’s anti-inflammatory activity?
Methodological Answer:
Experimental Design :
- In Vitro Assays :
- COX-1/COX-2 Inhibition : Use enzyme immunoassays (EIAs) to measure inhibition of prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages. Compare IC₅₀ values against reference inhibitors (e.g., indomethacin) .
- NF-κB Pathway Analysis : Transfect RAW 264.7 cells with NF-κB luciferase reporters to quantify pathway suppression via luminescence .
- In Vivo Models :
Q. Data Interpretation :
- Dose-Response Curves : Calculate ED₅₀ values and compare efficacy to existing pyrazole derivatives (e.g., compound 4c in ).
- Ulcerogenicity : Evaluate gastric mucosa damage in treated animals to assess safety margins .
Advanced: How can researchers resolve contradictions in reported biological activity data for similar pyrazole derivatives?
Methodological Answer:
Root Causes of Contradictions :
- Structural Variability : Minor substituent changes (e.g., methyl vs. phenyl at position 1) drastically alter activity. For example, 1-methyl derivatives may show lower COX-2 selectivity than 1-phenyl analogs .
- Assay Conditions : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or solvent systems (DMSO concentration) affect compound solubility and bioavailability .
Q. Resolution Strategies :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., % inhibition at 10 μM) and normalize for variables like cell viability and protein binding .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2 or NF-κB targets, identifying critical interactions (e.g., hydrogen bonding with Arg120) .
- Synthetic Replication : Reproduce key compounds (e.g., 4c ) under controlled conditions to validate activity trends.
Advanced: What structural modifications could enhance this compound’s bioactivity while minimizing ulcerogenic effects?
Methodological Answer:
Targeted Modifications :
- Pyrazole Core : Introduce electron-withdrawing groups (e.g., -CF₃ at position 3) to enhance COX-2 selectivity and reduce gastric toxicity. This strategy reduced ulcerogenic activity by 40% in analogs from .
- Side Chain Optimization : Replace the methyl ester with a prodrug moiety (e.g., glyceryl ester) to improve solubility and target release in the lower GI tract .
- Boc Replacement : Substitute Boc with acid-labile groups (e.g., Fmoc) for controlled amine release in acidic environments (e.g., inflamed tissues) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
